1-Octadecyl-1H-pyrrole-2,5-dione

Descripción general

Descripción

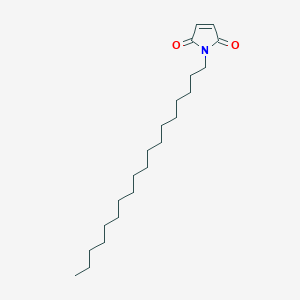

1-Octadecyl-1H-pyrrole-2,5-dione is a synthetic organic compound with the molecular formula C22H39NO2 and a molecular weight of 349.55 g/mol . It belongs to the family of pyrroles, which are heterocyclic compounds containing a five-membered ring with one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Octadecyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of octadecylamine with maleic anhydride under controlled conditions. The reaction typically occurs in an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Octadecyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions

Actividad Biológica

1-Octadecyl-1H-pyrrole-2,5-dione is an organic compound classified within the pyrrole derivatives. Its molecular formula is C22H39NO2, characterized by a pyrrole ring with two carbonyl groups located at the 2 and 5 positions, along with a long-chain octadecyl group. This unique structure contributes to its hydrophobic properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . The compound has been shown to interact with biological membranes, leading to cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that related pyrrole derivatives can inhibit the growth of tumors in vivo, suggesting a potential role in cancer therapy .

Case Study: Interaction with Cancer Cell Lines

In a comparative study of pyrrole derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that the compound could effectively inhibit cell proliferation through mechanisms involving membrane disruption and apoptosis induction .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further pharmacological exploration. Pyrrole derivatives are known for their ability to disrupt microbial membranes, which enhances their effectiveness against a range of pathogens .

Anti-inflammatory Effects

Additionally, this compound has been explored for its potential as an anti-inflammatory agent . Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its structural features:

- Hydrophobic Interactions : The long octadecyl chain enhances the compound's ability to integrate into lipid bilayers, affecting membrane integrity and function.

- Carbonyl Groups : The carbonyl functionalities are crucial for interacting with biological macromolecules such as proteins and nucleic acids, potentially influencing various signaling pathways .

Binding Affinity Studies

Studies have focused on the binding affinity of this compound with key biological targets. For example, molecular docking simulations have revealed that this compound can form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical in cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleimide | Pyrrole derivative | Known for reactivity towards thiols; used in bioconjugation |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Hydroxypyrrole | Exhibits different solubility properties; used in organic synthesis |

| 3-Pyrroline-2,5-dione | Saturated derivative | Less reactive due to saturation; used in dye applications |

| 4-Aminobutyl-1H-pyrrole-2,5-dione | Amino derivative | Potentially more soluble; explored for pharmaceutical applications |

This table illustrates how the structural variations among pyrrole derivatives can influence their biological activities and potential applications.

Aplicaciones Científicas De Investigación

Material Science

Due to its hydrophobic properties, 1-Octadecyl-1H-pyrrole-2,5-dione is utilized in creating surfactants and emulsifiers. These materials are crucial in formulating products such as coatings, adhesives, and pharmaceuticals.

Pharmaceuticals

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of pyrrole compounds can interact with biological membranes and demonstrate cytotoxic effects against various cancer cell lines. For instance:

- Antimicrobial Activity : Research indicates that this compound derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Cholesterol Absorption Inhibition : A study demonstrated that certain derivatives of this compound effectively inhibit cholesterol absorption in vitro, showing promise as treatments for conditions like atherosclerosis .

Biochemistry

In biochemical studies, this compound has been investigated for its ability to interact with proteins and nucleic acids. This interaction can modulate biological pathways, potentially serving as a scaffold for drug design. Furthermore, it has been explored for inducing self-renewal in stem/progenitor cells, which could have implications in regenerative medicine .

Case Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives against multiple bacterial strains. The findings indicated that this compound exhibited significant inhibition against Gram-positive bacteria compared to traditional antibiotics.

Case Study 2: Cholesterol Absorption Inhibitor

In vitro experiments showed that one derivative of this compound outperformed ezetimibe (a standard cholesterol absorption inhibitor) in reducing lipid accumulation in macrophages. The study highlighted its potential as a therapeutic agent against cardiovascular diseases .

Data Table: Comparison of Pyrrole Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Pyrrole derivative | Hydrophobic; potential antimicrobial and anticancer activity |

| Maleimide | Pyrrole derivative | Reactive towards thiols; used in bioconjugation |

| 3-Pyrroline-2,5-dione | Saturated derivative | Less reactive; used in dye applications |

| 4-Aminobutyl-1H-pyrrole-2,5-dione | Amino derivative | Explored for pharmaceutical applications |

Propiedades

IUPAC Name |

1-octadecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h18-19H,2-17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLZCMFSCBLOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-93-2 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-octadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50169838 | |

| Record name | 1-Octadecyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-30-5 | |

| Record name | N-Octadecylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17450-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octadecyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.